Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4
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Overview
Description
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled version of Mono(2-ethyl-5-oxo-hexyl) phthalate, which is an oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer added to polyvinyl chloride (PVC) to impart flexibility, temperature tolerance, optical clarity, strength, and resistance to kinking .
Preparation Methods
The synthesis of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more oxidized metabolites.
Reduction: It can undergo reduction reactions to form less oxidized products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of phthalate metabolites.
Biology: The compound is used in studies investigating the biological effects of phthalates on human health, including their potential role as endocrine disruptors.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and metabolism of phthalates in the human body.
Mechanism of Action
The mechanism of action of Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 involves its interaction with various molecular targets and pathways. As an oxidative metabolite of DEHP, it can disrupt endocrine functions by mimicking or interfering with the action of natural hormones. This disruption can lead to adverse effects on reproductive health and development. The compound’s deuterium labeling allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and toxicology .
Comparison with Similar Compounds
Mono(2-ethyl-5-oxo-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono(2-ethyl-5-oxo-hexyl) phthalate: The non-deuterated version of the compound.
Mono(2-ethylhexyl) phthalate: Another metabolite of DEHP.
Di(2-ethylhexyl) phthalate (DEHP): The parent compound from which these metabolites are derived
These compounds share similar chemical structures but differ in their specific isotopic labeling and biological effects.
Properties
Molecular Formula |
C22H28O11 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15-,16-,17+,18-,22-/m0/s1/i4D,5D,6D,7D |
InChI Key |
UHXAUGHVASTHLR-TZWVURKPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCC(=O)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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